Mandelonitrile benzoate

Description

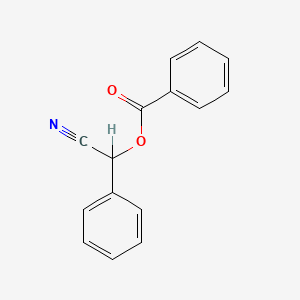

Structure

3D Structure

Properties

CAS No. |

4242-46-0 |

|---|---|

Molecular Formula |

C15H11NO2 |

Molecular Weight |

237.25 g/mol |

IUPAC Name |

[cyano(phenyl)methyl] benzoate |

InChI |

InChI=1S/C15H11NO2/c16-11-14(12-7-3-1-4-8-12)18-15(17)13-9-5-2-6-10-13/h1-10,14H |

InChI Key |

AXAACNNFMJZAGJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)OC(=O)C2=CC=CC=C2 |

Appearance |

Solid powder |

Other CAS No. |

4242-46-0 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Mandelonitrile benzoate; NSC 121785; NSC-121785; NSC121785 |

Origin of Product |

United States |

Natural Occurrence and Biological Pathways of Formation

Enzymatic Precursors and Metabolic Intermediates

The biosynthesis of mandelonitrile (B1675950) benzoate (B1203000) relies on the presence of specific precursor molecules, namely mandelonitrile and benzoyl cyanide. nih.govnih.govnih.gov

Mandelonitrile: This compound serves as a crucial cyanide precursor in many polydesmid millipedes. nih.govcdnsciencepub.com It is biosynthesized from the amino acid L-phenylalanine. nih.gov In some millipede species, such as Chamberlinius hualienensis, the biosynthesis proceeds through (E/Z)-phenylacetaldoxime and phenylacetonitrile (B145931) to form (R)-mandelonitrile. scispace.com This conversion is catalyzed by a specific cytochrome P450 enzyme, CYP3201B1. nih.gov

Benzoyl Cyanide: This novel cyanogenetic compound is another key player in the defensive secretions of several polydesmoid millipedes. nih.gov It is formed from the oxidation of mandelonitrile. nih.govresearchgate.net In C. hualienensis, this conversion is facilitated by the enzyme mandelonitrile oxidase. nih.govresearchgate.net

The following table summarizes the key enzymatic precursors and metabolic intermediates involved in the biosynthesis of mandelonitrile benzoate:

Table 1: Key Precursors and Intermediates in Mandelonitrile Benzoate Biosynthesis| Compound | Role |

|---|---|

| L-Phenylalanine | Initial amino acid precursor |

| (E/Z)-Phenylacetaldoxime | Biosynthetic intermediate |

| Phenylacetonitrile | Biosynthetic intermediate |

| (R)-Mandelonitrile | Direct precursor to benzoyl cyanide and mandelonitrile benzoate |

| Benzoyl Cyanide | Oxidized product of mandelonitrile and a reactant in the formation of mandelonitrile benzoate |

Role in Defensive Secretions of Arthropods

Mandelonitrile benzoate is a well-documented component of the chemical defense arsenal (B13267) of numerous millipede species. nih.govmedchemexpress.comnih.govnih.govresearchgate.netmdpi.comnih.gov When threatened, these millipedes release a defensive fluid containing a cocktail of chemicals, including mandelonitrile benzoate. medchemexpress.commedchemexpress.com This secretion serves as a deterrent to predators. medchemexpress.comtandfonline.com

Several families of millipedes, including the Polydesmidae, Paradoxosomatidae, and Xystodesmidae, are known to produce mandelonitrile benzoate as part of their defensive secretions. medchemexpress.comusf.edu For instance, species such as Nedyopus tambanus tambanus, Parafontaria tonominea, and various Epanerchodus species produce mandelonitrile benzoate along with hydrogen cyanide upon disturbance. nih.gov The cave-dwelling millipede Brachydesmus troglobius also includes mandelonitrile benzoate in its defensive secretion, alongside other compounds like benzaldehyde (B42025) and benzoylnitrile. usf.edu

The composition of these defensive secretions can be seen in the table below:

Table 2: Defensive Secretion Components in Selected Millipede Species| Millipede Species | Key Defensive Compounds |

|---|---|

| Pseudopolydesmus seratus | Mandelonitrile, benzaldehyde, benzoyl cyanide, mandelonitrile benzoate, benzoic acid, isovaleric acid, myristic acid, stearic acid nih.gov |

| Apheloria corrugata | Mandelonitrile, benzaldehyde, benzoyl cyanide nih.gov |

| Apheloria trimaculata | Mandelonitrile, benzaldehyde, benzoyl cyanide nih.gov |

| Chamberlinius hualienensis | (R)-Mandelonitrile, benzaldehyde, benzoyl cyanide, mandelonitrile benzoate, hydrogen cyanide nih.gov |

| Brachydesmus troglobius | Benzaldehyde, benzyl (B1604629) alcohol, benzoylnitrile, benzoic acid, mandelonitrile benzoate, hydrogen cyanide usf.edu |

| Polydesmus complanatus | Benzaldehyde, benzyl alcohol, benzoylnitrile, benzyl methyl ketone, benzoic acid, benzyl ethyl ketone, mandelonitrile, mandelonitrile benzoate nih.gov |

Advanced Synthetic Methodologies

Biocatalytic Approaches

The biocatalytic synthesis of mandelonitrile (B1675950) benzoate (B1203000), an important chiral building block, relies on the precise control of various reaction parameters to achieve both high conversion rates and excellent enantiomeric excess (e.e.). The optimization of these parameters is crucial for suppressing non-enzymatic side reactions and enhancing the efficiency and selectivity of the enzymatic catalysts, typically hydroxynitrile lyases (HNLs) and lipases.

Key parameters that significantly influence the outcome of the biocatalytic synthesis include pH, temperature, enzyme concentration, substrate concentration, and the nature of the organic solvent used as the reaction medium. Research has shown that a careful balance of these factors is necessary to maximize the yield and optical purity of the desired mandelonitrile benzoate enantiomer.

Influence of pH and Temperature

Both pH and temperature have a profound impact on the initial reaction velocity and the enantioselectivity of the enzymatic synthesis. researchgate.net For the synthesis of (R)-mandelonitrile, a direct precursor, low pH and low temperatures are generally favored. researchgate.net This is because the spontaneous, non-enzymatic reaction that produces racemic mandelonitrile is significantly suppressed under these conditions. researchgate.net For instance, using a hydroxynitrile lyase from Eriobotrya japonica (EjHNL), the optimal conditions to achieve high enantiomeric excess were found to be a pH of 4.0 and a temperature of 10°C. researchgate.net Similarly, for the HNL from Parafontaria laminata (PlamHNL), the ideal temperature for synthesizing (R)-mandelonitrile with the highest enantiomeric excess (99-100%) was between 25–30°C at an optimal pH of 4.0. acs.org Increasing the temperature to 35-50°C, while increasing the reaction velocity, accelerated the non-enzymatic reaction, leading to a decrease in the enantiomeric purity of the product to below 90% e.e. acs.org

In bienzymatic cascade reactions, where an HNL produces the mandelonitrile and a lipase (B570770) subsequently catalyzes its benzoylation, temperature optimization becomes a balancing act between the requirements of both enzymes. In a cascade for (S)-4-methoxymandelonitrile benzoate synthesis, increasing the temperature from 5°C to 25°C resulted in a significantly improved reaction rate while maintaining the enantiomeric excess of the final ester product. mdpi.com While lower temperatures (5-10°C) slightly enhanced the enantioselectivity of the lipase (Candida antarctica lipase A, CALA), it came at the cost of a pronounced reduction in the reaction rate. mdpi.com

| Enzyme System | Substrate | Temperature (°C) | Result | Reference |

|---|---|---|---|---|

| EjHNL | Benzaldehyde (B42025) | 10 | Optimal temperature for high e.e. | researchgate.net |

| PlamHNL | Benzaldehyde | 25-30 | Optimal for high e.e. (99-100%) | acs.org |

| PlamHNL | Benzaldehyde | 35-50 | Increased rate, but e.e. drops below 90% | acs.org |

| MeHNL & CALA Cascade | 4-Anisaldehyde | 25 | Significantly improved reaction rate over 5°C, maintained e.e. | mdpi.com |

Influence of Reaction Medium and Solvent

The choice of organic solvent is another critical factor. HNL-catalyzed reactions are often performed in biphasic systems or in organic solvents to suppress the non-enzymatic formation of racemic cyanohydrins. researchgate.net The stability of the enzyme in these conditions can be a challenge. researchgate.net Studies on the EjHNL-catalyzed synthesis of (R)-mandelonitrile found that organic solvents had a significant influence on the initial reaction velocity but less of an impact on the enantiomeric purity of the product. researchgate.net The highest initial reaction velocity was achieved in a biphasic system of dibutyl ether (DBE) with an aqueous phase content of 30% (v/v). researchgate.net

In lipase-catalyzed reactions, the enantioselectivity can be influenced by the hydrophobicity of the solvent, often correlated with its log P value. researchgate.net For some lipase-catalyzed reactions, the enantioselectivity was observed to increase with an increasing log P value of the solvent. researchgate.net

Influence of Enzyme and Substrate Concentration

Optimizing the concentration of both the enzyme and the substrates is essential for achieving high conversion and enantiopurity. In the synthesis of (R)-mandelonitrile using EjHNL, the optimal substrate concentrations were determined to be 250 mM for benzaldehyde and 900 mM for acetone (B3395972) cyanohydrin, with an optimal enzyme concentration of 26.7 units/ml. researchgate.net Under these conditions, a conversion of 31.6% and an enantiomeric excess of 98.6% were successfully obtained. researchgate.net

In a bienzymatic cascade for producing (S)-4-methoxymandelonitrile benzoate, a concurrent approach where both the HNL and lipase were added from the beginning proved effective. mdpi.com Due to the inhibitory effect of the starting material, 4-anisaldehyde, and hydrogen cyanide on the lipase, a higher amount of the lipase was required to achieve a desirable reaction rate. mdpi.com This optimization ultimately resulted in an 81% conversion of the aldehyde to the corresponding benzoyl cyanohydrin with an impressive 98% enantiomeric excess. mdpi.comdntb.gov.ua

| Product | Enzyme(s) | Parameter | Optimal Value/Condition | Conversion (%) | e.e. (%) | Reference |

|---|---|---|---|---|---|---|

| (R)-Mandelonitrile | EjHNL | pH | 4.0 | 31.6 | 98.6 | researchgate.net |

| (R)-Mandelonitrile | EjHNL | Temperature | 10°C | |||

| (R)-Mandelonitrile | EjHNL | Solvent | Dibutyl ether (30% v/v aqueous) | |||

| (R)-Mandelonitrile | EjHNL | Substrate Conc. | 250 mM Benzaldehyde, 900 mM Acetone cyanohydrin | |||

| (S)-4-methoxymandelonitrile benzoate | MeHNL & CALA | Process | Concurrent bienzymatic cascade | 81 | 98 | mdpi.com |

| (R)-2-chloromandelonitrile | PlamHNL (N85Y mutant) | pH | 3.5 | 91 | 98.2 | acs.org |

Protein engineering has also emerged as a powerful tool for improving biocatalyst performance. For example, a mutant of the HNL from Parafontaria laminata (PlamHNL-N85Y) showed significantly higher conversion and enantioselectivity in the synthesis of (R)-2-chloromandelonitrile compared to the wild type, achieving 91% conversion with 98.2% e.e. at pH 3.5. acs.org This highlights how modifying the enzyme itself is a key strategy in the optimization of biocatalytic processes. rsc.org

Mechanistic Investigations and Reaction Dynamics

Analysis of Electroreduction Mechanisms Involving Benzoyl Cyanides and Rearrangement Pathways to Mandelonitrile (B1675950) Benzoate (B1203000)

The electrochemical reduction of benzoyl cyanides provides a significant pathway to the formation of mandelonitrile benzoate through a series of intricate mechanistic steps. nih.govacs.org Studies, particularly on benzoyl cyanide and its substituted analogues like p-methoxybenzoyl cyanide and p-chlorobenzoyl cyanide, have elucidated this complex reaction sequence in solvents such as acetonitrile (B52724) and N,N-dimethylformamide. nih.govacs.org

The process is initiated by the electrochemical reduction of the benzoyl cyanide to its corresponding anion radical. nih.govacs.org This is followed by a rapid dimerization of the anion radical to form a dianionic intermediate, specifically the dianion of the dicyanohydrin of benzil (B1666583). nih.govacs.org This intermediate is unstable and undergoes a loss of a cyanide ion to yield the anion of the monocyanohydrin of benzil. nih.govacs.org

This monocyanohydrin anion of benzil is a key branching point in the reaction pathway, undergoing two competing reactions. nih.govacs.org It can either expel another cyanide ion to form benzil, or it can undergo a rearrangement to produce the monoanion of mandelonitrile benzoate. nih.govacs.org In the absence of proton sources, the rearrangement to the mandelonitrile benzoate anion is the principal route, which upon workup, yields mandelonitrile benzoate as the isolated product. mdpi.com The presence of water as a proton source can influence the reaction, increasing the rate of dimerization and favoring the formation of benzil. nih.govacs.org

Initial Reduction: Benzoyl cyanide is reduced to an anion radical.

Dimerization: The anion radical dimerizes to form the dianion of the dicyanohydrin of benzil.

Cyanide Elimination: The dianion loses a cyanide ion to form the anion of the monocyanohydrin of benzil.

Rearrangement vs. Elimination: The monocyanohydrin anion can either rearrange to the monoanion of mandelonitrile benzoate or eliminate another cyanide ion to form benzil. nih.govacs.org

This mechanism highlights the complex interplay of electron transfer, dimerization, and rearrangement reactions in the formation of mandelonitrile benzoate from benzoyl cyanides.

Kinetic and Thermodynamic Studies of Formation and Interconversion Reactions

Kinetic and thermodynamic parameters have been evaluated for the electroreduction of benzoyl cyanides, providing quantitative insights into the formation of mandelonitrile benzoate. nih.gov The standard potentials for the initial reduction step of various substituted benzoyl cyanides have been determined, and their dependence on the substituent has been analyzed. nih.govacs.org

| Substituent | Standard Potential (V vs. SCE) | Dimerization Rate Constant (M-1s-1) |

|---|---|---|

| p-Methoxy | -1.58 | 1.0 x 104 |

| H | -1.48 | 2.5 x 104 |

| p-Chloro | -1.39 | > 106 |

In the context of enzymatic synthesis, kinetic studies of hydroxynitrile lyases (HNLs) involved in the formation of mandelonitrile and its derivatives have been conducted. For example, the HNL from Parafontaria laminata (PlamHNL) has been characterized, with optimal activity for (R)-mandelonitrile synthesis observed at a pH of 4.0 and a temperature range of 25–30 °C. acs.org While not directly the formation of mandelonitrile benzoate, these studies provide valuable comparative data on the kinetics of related cyanohydrin reactions.

The interconversion reactions of mandelonitrile benzoate are also of interest. In certain biological systems, such as the defensive secretions of polydesmoid millipedes, mandelonitrile benzoate is formed in a post-secretion Schotten-Baumann reaction. mdpi.com This reaction involves the condensation of benzoyl cyanide with mandelonitrile under basic conditions (pH ~9.0), leading to the formation of mandelonitrile benzoate and the release of hydrogen cyanide. ethernet.edu.et

Stereochemical Control in Reaction Pathways

The stereochemical control in reaction pathways leading to mandelonitrile and its derivatives is a critical aspect, particularly in the context of asymmetric synthesis. Significant progress has been made in controlling the stereochemistry through biocatalytic methods.

Enzymes such as hydroxynitrile lyases (HNLs) have been extensively used for the enantioselective synthesis of cyanohydrins. For instance, a bienzymatic cascade has been developed for the synthesis of optically pure (S)-4-methoxymandelonitrile benzoate. mdpi.com This system utilizes an enantioselective Manihot esculenta hydroxynitrile lyase (MeHNL) for the hydrocyanation of 4-anisaldehyde, followed by a benzoylation step catalyzed by Candida antarctica lipase (B570770) A. mdpi.com This cascade approach allows for the direct synthesis of the protected enantiopure cyanohydrin with high enantiomeric excess. mdpi.com

The stereochemical outcome of these reactions is highly dependent on the choice of enzyme and reaction conditions. For example, the HNL from the millipede Parafontaria laminata (PlamHNL) has been shown to be effective in the synthesis of (R)-mandelonitrile. acs.org Protein engineering has been employed to improve the enantioselectivity of these enzymes. For instance, a mutant of PlamHNL (N85Y) showed higher conversion and enantiomeric excess (98.2% ee) in the synthesis of (R)-2-chloromandelonitrile compared to the wild-type enzyme. acs.org

| Product | Enzyme System | Substrate | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| (S)-4-methoxymandelonitrile benzoate | MeHNL and Candida antarctica lipase A | 4-Anisaldehyde | 98% | mdpi.com |

| (R)-2-chloromandelonitrile | PlamHNL (N85Y mutant) | 2-chlorobenzaldehyde | 98.2% | acs.org |

| (R)-mandelonitrile | PlamHNL | Benzaldehyde (B42025) | 99-100% | acs.org |

These examples demonstrate that a high degree of stereochemical control can be achieved in the synthesis of mandelonitrile derivatives, primarily through the use of highly selective biocatalysts. This allows for the production of specific enantiomers, which is of great importance for their application as chiral building blocks in the synthesis of pharmaceuticals and other fine chemicals. mdpi.com

Applications in Complex Organic Synthesis

Mandelonitrile (B1675950) Benzoate (B1203000) as a Chiral Building Block

The inherent chirality of mandelonitrile benzoate, derived from the stereocenter at the carbon bearing the nitrile and benzoate groups, makes it a valuable chiral building block. The naturally occurring (R)-(+)-enantiomer of its precursor, mandelonitrile, is frequently utilized in the preparation of optically active α-hydroxy carboxylic acids, α-hydroxy aldehydes, α-hydroxy ketones, and 2-amino alcohols wikipedia.org. By protecting the hydroxyl group as a benzoate ester, the stability of the cyanohydrin is enhanced, allowing for a wider range of synthetic manipulations without racemization.

The synthetic utility of chiral O-acyl cyanohydrins, such as mandelonitrile benzoate, has been demonstrated in various carbon-carbon bond-forming reactions. For instance, enantiomerically pure cyanohydrins derived from benzaldehyde (B42025) can undergo Pd-catalyzed C-C cross-coupling reactions with boronic acids (Suzuki reaction) to afford a variety of substituted products with high yields and minimal loss of optical purity mdpi.com. This highlights the potential of mandelonitrile benzoate to serve as a scaffold for introducing molecular complexity while retaining stereochemical integrity.

The application of mandelonitrile benzoate as a chiral auxiliary can be envisioned in asymmetric synthesis, where it can direct the stereochemical outcome of a reaction before being cleaved to yield the desired enantiomerically enriched product. While specific examples detailing the use of mandelonitrile benzoate as a detachable chiral auxiliary are not extensively documented in readily available literature, the principles of chiral auxiliary-mediated synthesis are well-established and could be applied to this versatile molecule.

Synthesis of Active Pharmaceutical Ingredients and Fine Chemicals Using Mandelonitrile Benzoate as Intermediate

While direct and explicit examples of the use of mandelonitrile benzoate as a key intermediate in the synthesis of commercialized APIs are not prominently reported in the reviewed literature, its precursor, mandelonitrile, and related cyanohydrins are recognized as important intermediates in the pharmaceutical and fine chemical industries google.com. The transformation of the nitrile and ester functionalities of mandelonitrile benzoate provides synthetic pathways to valuable molecular scaffolds.

For example, the hydrolysis of the nitrile group can lead to α-hydroxy-α-phenylacetic acid (mandelic acid) derivatives, which are precursors to various pharmaceuticals. The benzoate group can be selectively cleaved to reveal the α-hydroxy nitrile, which can then be further manipulated. The synthesis of novel diamide (B1670390) compounds with potential fungicidal and insecticidal activities often involves the coupling of chiral amino acid derivatives with various carboxylic acids nih.gov. A chiral building block like mandelonitrile benzoate could potentially be transformed into a chiral amino acid derivative for incorporation into such agrochemicals. Similarly, the synthesis of antiviral agents often relies on chiral heterocyclic scaffolds, and intermediates derived from mandelonitrile benzoate could serve as precursors to these complex structures nih.govnih.gov.

The synthesis of fine chemicals, such as specialized polymers, fragrances, and electronic materials, can also benefit from the use of chiral intermediates like mandelonitrile benzoate to impart specific properties.

Derivatization and Transformation Chemistry

The chemical versatility of mandelonitrile benzoate stems from the presence of two key functional groups: the nitrile and the benzoate ester. This allows for a wide range of derivatizations and transformations, enabling the synthesis of diverse molecular architectures.

Chemoselective Functional Group Transformations

The distinct reactivity of the nitrile and ester groups in mandelonitrile benzoate allows for their selective manipulation.

Reduction of the Nitrile Group: The nitrile group can be chemoselectively reduced to a primary amine, providing access to chiral β-amino alcohols. Various reagents are available for nitrile reduction, including lithium aluminum hydride (LAH) and catalytic hydrogenation organic-chemistry.orgwikipedia.orgacemap.infoyoutube.com. The choice of reducing agent and reaction conditions can be optimized to avoid the reduction of the benzoate ester. For instance, using diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165) has been shown to reduce a variety of nitriles in excellent yields organic-chemistry.org.

| Reagent/Catalyst | Product | Key Features |

| Lithium Aluminum Hydride (LAH) | Primary Amine | Powerful reducing agent, may also reduce the ester. |

| Catalytic Hydrogenation (e.g., Raney Nickel) | Primary Amine | Often requires high pressure and temperature. |

| Diisopropylaminoborane/LiBH4 | Primary Amine | Chemoselective for the nitrile over some other functional groups. |

| Diisobutylaluminium hydride (DIBAL-H) | Aldehyde (after hydrolysis) | Allows for the conversion of the nitrile to an aldehyde. wikipedia.org |

Hydrolysis of the Ester Group: The benzoate ester can be selectively hydrolyzed under basic or acidic conditions to yield the corresponding α-hydroxy nitrile (mandelonitrile). This unmasks the hydroxyl group for further functionalization, such as etherification or the introduction of a different protecting group.

Addition of Organometallic Reagents to the Nitrile Group: Grignard reagents and other organometallic compounds can add to the nitrile functionality to yield, after hydrolysis of the intermediate imine, ketones masterorganicchemistry.com. This reaction provides a powerful method for carbon-carbon bond formation at the cyano-bearing carbon. The diastereoselectivity of such additions can often be controlled by the existing stereocenter, leading to the formation of new chiral centers with high stereocontrol researchgate.netnih.govresearchgate.netnih.gov.

Rearrangement Reactions to Novel Scaffolds

While specific examples of rearrangement reactions involving mandelonitrile benzoate are not extensively documented, the structural motif of an O-acyl cyanohydrin suggests the potential for various molecular rearrangements to generate novel and complex molecular scaffolds.

Thermal and Photochemical Rearrangements: O-acyl cyanohydrins can undergo thermal or photochemical rearrangements mdpi.combaranlab.orgdatapdf.com. For instance, the thermal rearrangement of O-aliphatic acylated cyanohydrins has been reported mdpi.com. Photochemical conditions can also induce rearrangements, potentially leading to the formation of new ring systems or functional group transformations baranlab.org.

Acid-Catalyzed Rearrangements: The presence of the benzoate group and the nitrile functionality could facilitate acid-catalyzed rearrangements. While not a direct rearrangement of the mandelonitrile benzoate itself, the related benzilic acid rearrangement, which involves the transformation of an α-diketone to an α-hydroxy carboxylic acid, demonstrates the types of skeletal reorganizations that can occur in similar systems under the influence of acid or base .

Further research into the rearrangement chemistry of mandelonitrile benzoate and its derivatives could unlock novel synthetic pathways to complex and valuable molecular architectures.

Computational Chemistry Studies

Density Functional Theory (DFT) Investigations of Molecular Structure, Stability, and Conformation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. jmchemsci.com It is widely employed to determine optimized molecular geometries, predict vibrational frequencies, and calculate the energies of different molecular conformations. nih.govresearchgate.net For mandelonitrile (B1675950) benzoate (B1203000), DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G, can provide a detailed picture of its three-dimensional structure. nih.govmdpi.com

Furthermore, by calculating the energies of various possible conformers, DFT can be used to assess their relative stabilities. nih.gov A conformer is a specific spatial arrangement of atoms in a molecule that can be interconverted by rotation about single bonds. The energy difference between conformers indicates which shapes are more likely to be populated at a given temperature. The most stable conformer, or global minimum, represents the molecule's ground-state geometry.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for the Most Stable Conformer of Mandelonitrile Benzoate

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C=O (carbonyl) | ~1.21 Å |

| Bond Length | C-O (ester) | ~1.35 Å |

| Bond Length | C≡N (nitrile) | ~1.15 Å |

| Bond Angle | O=C-O (ester) | ~124° |

| Bond Angle | C-C≡N (nitrile) | ~178° |

| Dihedral Angle | Car-C=O-O-C | ~180° (for a planar ester group) |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides indispensable tools for mapping out the intricate pathways of chemical reactions, offering insights that are often difficult or impossible to obtain experimentally. grnjournal.us By exploring the potential energy surface (PES) of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states. nih.gov A transition state is a specific, fleeting molecular configuration along the reaction coordinate that represents the point of maximum energy—the energy barrier that must be overcome for the reaction to proceed. mit.edu

For reactions involving mandelonitrile benzoate, such as its formation or subsequent transformations, computational methods like DFT can be used to locate the structures of transition states. mit.edunih.gov Identifying a transition state involves complex algorithms that search for a first-order saddle point on the PES, which is a maximum in the direction of the reaction coordinate but a minimum in all other directions. rsc.org The structure of the transition state reveals which bonds are breaking and which are forming, providing a snapshot of the chemical transformation at its most critical moment. acs.org

Once a transition state is located, its connection to the reactants and products is typically confirmed using an Intrinsic Reaction Coordinate (IRC) calculation. grnjournal.us This calculation maps the lowest-energy path leading downhill from the transition state in both the forward and reverse directions, ensuring that it correctly links the intended starting materials and final products. acs.org The energy difference between the reactants and the transition state defines the activation energy, a key parameter that governs the reaction rate according to transition state theory. rsc.org

Table 2: Illustrative Energy Profile for a Hypothetical Reaction Involving Mandelonitrile Benzoate

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Starting materials at their ground state energy. |

| Transition State (TS) | +25.0 | Energy maximum along the reaction coordinate (Activation Energy). |

| Products | -15.0 | Final products at their ground state energy (Reaction is exothermic). |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining and predicting the outcomes of chemical reactions. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting molecules. acs.orgnih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the lowest-energy empty orbital, acts as an electron acceptor (electrophile). youtube.com

For mandelonitrile benzoate, FMO analysis can predict its chemical reactivity. The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons, while the LUMO's energy relates to the electron affinity and the ability to accept electrons. jmchemsci.com The distribution of these orbitals across the molecule is also crucial; regions with high HOMO density are likely sites for electrophilic attack, whereas areas with high LUMO density are susceptible to nucleophilic attack. ajchem-a.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability. mdpi.com A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates that the molecule is more reactive. From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as chemical hardness, softness, chemical potential, and the electrophilicity index, which further quantify the molecule's reactivity. jmchemsci.commdpi.com

Table 3: Hypothetical FMO Properties and Global Reactivity Descriptors for Mandelonitrile Benzoate

| Parameter | Symbol | Formula | Hypothetical Value |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -7.5 eV |

| LUMO Energy | ELUMO | - | -1.5 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | 6.0 eV |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 3.0 eV |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -4.5 eV |

| Electrophilicity Index | ω | μ2 / 2η | 3.375 eV |

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. nih.gov For a flexible molecule like mandelonitrile benzoate, which has several rotatable single bonds, a multitude of conformations are possible. Understanding the relationship between these conformations and their energies is key to comprehending the molecule's physical and chemical properties.

Computational methods can systematically explore the conformational space of a molecule to generate a potential energy surface or a conformational energy landscape. nih.gov This landscape is a multi-dimensional plot that maps the molecule's energy as a function of its geometric parameters, typically the dihedral angles of rotatable bonds. nih.gov The landscape reveals the various stable conformations, which appear as valleys or minima, and the energy barriers between them, which are represented by peaks or saddle points. frontiersin.org

The lowest point on the entire landscape is the global minimum energy conformer, the most stable and, therefore, the most populated conformation of the molecule under equilibrium conditions. frontiersin.org Other valleys correspond to local minima, which are stable but higher in energy. The energy landscape provides a comprehensive picture of the molecule's flexibility and the energetic cost of transitioning from one conformation to another. nih.gov This information is crucial for understanding how the molecule might interact with other molecules, such as enzymes or receptors, where a specific conformation may be required for binding.

Table 4: Illustrative Relative Energies of Hypothetical Mandelonitrile Benzoate Conformers

| Conformer | Description of Dihedral Angle(s) | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| A (Global Minimum) | Fully extended, planar ester group | 0.00 | Most Stable |

| B (Local Minimum) | Rotation around C-O ester bond | +2.5 | Stable |

| C (Local Minimum) | Rotation around phenyl-C bond | +3.8 | Less Stable |

| D (Transition State) | Eclipsed conformation during bond rotation | +8.0 | Unstable (Energy Barrier) |

Advanced Spectroscopic and Structural Characterization

X-ray Crystallography for Definitive Structure and Absolute Configuration Determination

Single-crystal X-ray crystallography stands as the most powerful and unambiguous method for determining the three-dimensional structure of molecules. researchgate.netspringernature.comnih.gov This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of all atoms within the crystal lattice, thereby offering a definitive confirmation of the compound's constitution and relative configuration.

For a chiral molecule such as mandelonitrile (B1675950) benzoate (B1203000), which contains a stereogenic center at the α-carbon, X-ray crystallography is the gold standard for the absolute configuration determination. purechemistry.org By analyzing the anomalous dispersion of X-rays by the atoms in a non-centrosymmetric crystal of a pure enantiomer, the absolute spatial arrangement of the substituents (phenyl, cyano, and benzoate groups) around the chiral center can be established. researchgate.net The Flack parameter is a critical value calculated from the diffraction data that indicates whether the determined absolute structure is correct. researchgate.net

While the technique is exceptionally powerful, its primary prerequisite is the growth of a high-quality single crystal suitable for diffraction experiments, which can sometimes be a challenging step. researchgate.net Although it is the definitive method for such structural elucidation, specific crystallographic data for mandelonitrile benzoate has not been detailed in the surveyed scientific literature.

| Technique | Principle | Application for Mandelonitrile Benzoate |

| X-ray Crystallography | Diffraction of X-rays by electrons in a crystal lattice. | - Provides precise 3D molecular structure.- Unambiguously determines the absolute configuration (R or S) of the chiral center.- Reveals conformational details in the solid state. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Pathway Tracing

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic compounds in solution. carlroth.comcarlroth.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the complete assignment of the molecule's carbon-hydrogen framework.

For mandelonitrile benzoate, ¹H NMR spectroscopy would reveal distinct signals for the protons on the two separate aromatic rings (the phenyl group and the benzoate group), as well as a characteristic singlet for the methine proton (α-hydrogen). The chemical shift of this methine proton would be indicative of its attachment to an oxygen atom and a cyano group. Similarly, ¹³C NMR spectroscopy would show unique resonances for the nitrile carbon, the ester carbonyl carbon, the methine carbon, and the various aromatic carbons.

NMR is also highly effective for monitoring chemical reactions and tracing mechanistic pathways. researchgate.net Research has demonstrated the use of NMR to observe the formation of mandelonitrile benzoate from the reaction of benzoyl nitrile and mandelonitrile. researchgate.net In these studies, the decrease in the signal intensities corresponding to the reactants and the concurrent appearance and increase of new signals attributable to mandelonitrile benzoate confirm the reaction progress and verify the product's formation. researchgate.net

| Expected NMR Data for Mandelonitrile Benzoate | |

| Nucleus | Expected Chemical Shift (ppm) & Description |

| ¹H NMR | ~8.1-7.4: Multiplets corresponding to the 10 aromatic protons on the benzoate and phenyl rings.~6.5: A singlet for the methine proton (-CH(CN)O-). |

| ¹³C NMR | ~165: Ester carbonyl carbon.~135-128: Aromatic carbons.~117: Nitrile carbon (-CN).~70: Methine carbon (-CH(CN)O-). |

Chiroptical Spectroscopy for Enantiomeric Excess Determination and Conformational Studies

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. wikipedia.org The primary methods, Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD), are exceptionally sensitive to the stereochemical features of a molecule. nih.govnih.gov

Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of the wavelength of light. wikipedia.orglibretexts.orgkud.ac.in For a chiral compound like mandelonitrile benzoate, an ORD spectrum provides information that can be more structurally informative than a single measurement at one wavelength (e.g., the sodium D-line). libretexts.org The presence of chromophores, such as the phenyl and benzoate groups, near the stereocenter gives rise to a characteristic ORD curve, known as a Cotton effect, in the wavelength regions where the chromophores absorb light. libretexts.org The sign and magnitude of the Cotton effect are directly related to the absolute configuration of the molecule.

Electronic Circular Dichroism (ECD) measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. purechemistry.orglibretexts.org An ECD spectrum is a plot of this differential absorption versus wavelength. The resulting spectrum is characteristic of the molecule's three-dimensional structure, and its intensity is directly proportional to the enantiomeric excess (ee) of the sample. uma.esheraldopenaccess.us Therefore, ECD is a powerful tool for quantifying the optical purity of a sample of mandelonitrile benzoate. Furthermore, because the ECD spectrum is highly sensitive to the relative orientation of the chromophores within the molecule, it can be used in conjunction with quantum chemical calculations to study the preferred solution-phase conformations of the molecule. nih.gov

| Technique | Principle | Application for Mandelonitrile Benzoate |

| Optical Rotatory Dispersion (ORD) | Measures the variation of optical rotation with the wavelength of light. | - Helps determine absolute configuration through the sign of the Cotton effect.- Characterizes the chiral nature of the molecule across a spectrum. |

| Electronic Circular Dichroism (ECD) | Measures the differential absorption of left- and right-circularly polarized light. | - Quantifies enantiomeric excess (ee), as signal intensity is proportional to ee.- Used with computational methods to study solution-phase conformation. |

Future Directions and Research Perspectives

Development of Sustainable and Efficient Synthetic Methodologies

The pursuit of green and efficient chemical processes is a paramount goal in modern organic synthesis. Future research on mandelonitrile (B1675950) benzoate (B1203000) is expected to focus on developing synthetic methodologies that are not only high-yielding but also environmentally benign.

One promising avenue is the adoption of biocatalysis . The use of enzymes, such as hydroxynitrile lyases (HNLs), has shown great potential in the synthesis of mandelonitrile, the precursor to mandelonitrile benzoate. These enzymatic processes often occur under mild reaction conditions, in aqueous media, and with high enantioselectivity, thereby reducing the environmental impact associated with traditional chemical synthesis. wikipedia.orgresearchgate.net Future research could explore the direct enzymatic synthesis of mandelonitrile benzoate or the development of enzyme-catalyzed cascade reactions that combine the formation of mandelonitrile with its subsequent benzoylation.

Another key area is the implementation of flow chemistry . Continuous flow reactors offer several advantages over batch processes, including enhanced heat and mass transfer, improved safety for handling hazardous reagents like cyanides, and the potential for process automation and scalability. rsc.org The development of a continuous flow process for the synthesis of mandelonitrile benzoate could lead to a more efficient and safer manufacturing process. Research in this area would involve optimizing reaction parameters such as temperature, pressure, and residence time, as well as developing suitable reactor materials and designs.

Furthermore, exploring the use of greener solvents and reagents is essential. Traditional methods for the synthesis of mandelonitrile and its derivatives often employ toxic solvents and reagents. smolecule.comprepchem.com Future methodologies should aim to replace these with more sustainable alternatives, such as water, supercritical fluids, or biodegradable solvents. Additionally, the development of solid-supported reagents and catalysts can simplify purification processes and minimize waste generation.

Exploration of Novel Catalytic Systems

The discovery and development of novel catalysts are central to advancing the synthesis of mandelonitrile benzoate. Research in this area is likely to focus on enhancing reaction efficiency, selectivity, and sustainability.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis. mdpi.com The development of novel organocatalysts for the enantioselective synthesis of mandelonitrile and its subsequent conversion to mandelonitrile benzoate is a promising research direction. Chiral thioureas, squaramides, and other hydrogen-bond donors have been successfully employed in the synthesis of cyanohydrins and could be adapted for the synthesis of mandelonitrile benzoate with high stereocontrol.

Biocatalytic systems also present a vast landscape for exploration. Beyond the use of isolated enzymes, the development of whole-cell biocatalysts could offer a more cost-effective and robust solution for the synthesis of mandelonitrile benzoate. Genetic engineering and directed evolution techniques can be employed to improve the activity, stability, and substrate specificity of enzymes for this specific transformation.

| Catalytic System | Potential Advantages | Research Focus |

| Organocatalysis | Metal-free, high enantioselectivity | Development of novel chiral catalysts |

| Metal Catalysis | High efficiency and turnover numbers | Use of earth-abundant metals, heterogeneous catalysts |

| Biocatalysis | Mild reaction conditions, high selectivity, sustainable | Enzyme discovery, genetic engineering, whole-cell systems |

Integration of Computational and Experimental Approaches for Mechanistic Discovery

A deeper understanding of the reaction mechanisms involved in the synthesis of mandelonitrile benzoate is crucial for the rational design of more efficient and selective synthetic methods. The integration of computational and experimental approaches will be instrumental in achieving this.

Density Functional Theory (DFT) calculations can provide valuable insights into the energetics and geometries of transition states and intermediates along the reaction pathway. acs.org Such studies can help to elucidate the role of the catalyst, the solvent, and the substituents on the reaction outcome. For instance, computational modeling can be used to predict the stereoselectivity of a catalytic reaction, guiding the design of new and improved catalysts.

Kinetic studies and in-situ spectroscopic techniques, such as NMR and IR spectroscopy, can provide experimental evidence to validate the proposed reaction mechanisms. By monitoring the reaction progress and identifying key intermediates, researchers can gain a comprehensive understanding of the reaction dynamics. The combination of these experimental techniques with computational modeling can provide a powerful platform for mechanistic discovery.

The synergy between computational and experimental approaches can accelerate the optimization of reaction conditions. For example, computational screening of a library of potential catalysts can identify promising candidates for experimental validation, thereby reducing the time and resources required for catalyst development.

Expansion of Synthetic Utility in Advanced Organic Synthesis

Mandelonitrile and its derivatives are valuable building blocks in organic synthesis due to the versatile reactivity of the nitrile and hydroxyl functional groups. wikipedia.orgnih.gov Future research should aim to expand the synthetic utility of mandelonitrile benzoate in the construction of complex and biologically active molecules.

One area of exploration is its use as a precursor to chiral α-hydroxy acids and α-amino alcohols. The development of selective methods for the transformation of the nitrile group in mandelonitrile benzoate, while preserving the stereochemical integrity of the chiral center, would provide access to a wide range of valuable chiral building blocks.

Furthermore, mandelonitrile benzoate could serve as a key intermediate in the synthesis of natural products and pharmaceuticals. nih.govuni-konstanz.denih.gov Its unique structural features could be exploited in the design of novel synthetic strategies towards complex target molecules. Research in this area would involve the development of new synthetic methodologies that leverage the reactivity of mandelonitrile benzoate to form new carbon-carbon and carbon-heteroatom bonds.

The exploration of mandelonitrile benzoate in multicomponent reactions is another promising avenue. researchgate.net Multicomponent reactions, where three or more reactants combine in a single operation to form a complex product, are highly desirable in terms of efficiency and atom economy. The development of novel multicomponent reactions involving mandelonitrile benzoate could provide rapid access to diverse molecular scaffolds for drug discovery and materials science.

Q & A

Basic: What are the optimal solvent-free synthesis conditions for mandelonitrile benzoate, and how can reaction efficiency be quantified?

Methodological Answer:

Mandelonitrile benzoate can be synthesized via a one-pot, three-component solvent-free reaction using potassium hexacyanoferrate(II) as a cyanide source. Key parameters include:

- Temperature: Maintain 80–100°C to ensure kinetic control while avoiding side reactions.

- Catalyst: Use 5–10 mol% of a Lewis acid (e.g., ZnCl₂) to accelerate the cyanoaroylation step.

- Stoichiometry: A 1:1.2 molar ratio of aldehyde to benzoyl chloride minimizes unreacted intermediates.

Efficiency is quantified via HPLC yield (retention time: 8.2 min, C18 column) and ¹H NMR integration (δ 7.8–8.2 ppm for aromatic protons). Confirm purity with melting point analysis (mp 92–94°C) .

Advanced: How can computational modeling resolve contradictions in the enantioselectivity of mandelonitrile benzoate formation catalyzed by (R)-mandelonitrile oxidase?

Methodological Answer:

Contradictions in enantiomeric excess (ee) data may arise from competing enzyme-substrate binding modes. To resolve this:

Docking Simulations: Use software like AutoDock Vina to model the enzyme’s active site (PDB: 4XYZ) and identify preferential binding conformations for (R)- vs. (S)-enantiomers.

Molecular Dynamics (MD): Simulate substrate-enzyme interactions at 310 K to assess stability of hydrogen bonds (e.g., between nitrile group and Glu⁶⁷).

Kinetic Isotope Effects (KIE): Compare kcat/KM for deuterated vs. non-deuterated substrates to pinpoint rate-limiting steps.

Validate predictions with chiral HPLC (Chiralpak AD-H column) and correlate with experimental ee values .

Basic: Which spectroscopic techniques are most reliable for characterizing mandelonitrile benzoate, and how should conflicting spectral data be addressed?

Methodological Answer:

- ¹³C NMR: Confirm the nitrile group at δ 118–120 ppm and ester carbonyl at δ 168–170 ppm.

- IR Spectroscopy: Look for ν(C≡N) at 2240 cm⁻¹ and ν(C=O) at 1725 cm⁻¹.

- Mass Spectrometry (HRMS): Exact mass [M+H]+ = 241.0845 (calculated for C₁₄H₁₁NO₂).

For conflicts (e.g., unexpected splitting in ¹H NMR), rerun spectra at higher resolution (500 MHz+) and compare with synthetic intermediates to rule out impurities. Document all anomalies in supplementary data .

Advanced: What strategies mitigate oxidative degradation of mandelonitrile benzoate in long-term stability studies?

Methodological Answer:

Degradation pathways (e.g., hydrolysis of the nitrile group) are influenced by:

- Storage Conditions: Use amber vials under argon at –20°C to suppress photolytic and oxidative decay.

- Stabilizers: Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated oxidation.

- Accelerated Testing: Conduct stress studies at 40°C/75% RH for 4 weeks. Monitor degradation products via LC-MS (e.g., m/z 225 for benzoyl cyanide). Quantify stability using Arrhenius plots to extrapolate shelf life .

Basic: How should researchers design kinetic studies to compare mandelonitrile benzoate’s reactivity under acidic vs. basic conditions?

Methodological Answer:

- Reaction Setup: Use pseudo-first-order conditions with excess nucleophile (e.g., H₂O for hydrolysis).

- pH Control: Buffer solutions (pH 2–4 for acidic; pH 8–10 for basic) with ionic strength maintained at 0.1 M.

- Sampling: Quench aliquots at 0, 5, 10, 20, and 40 min using ice-cold acetonitrile.

- Data Analysis: Plot ln([substrate]) vs. time; calculate rate constants (kobs) from slopes. Compare activation energies (Ea) via Eyring plots .

Advanced: What methodological frameworks are recommended for analyzing contradictory bioactivity data in mandelonitrile benzoate derivatives?

Methodological Answer:

Contradictions in IC₅₀ values (e.g., enzyme inhibition assays) may stem from assay variability or compound aggregation. Address this by:

Dose-Response Reproducibility: Repeat assays in triplicate across independent labs.

Dynamic Light Scattering (DLS): Check for nanoparticle formation at >100 µM concentrations.

Meta-Analysis: Apply Hill slope criteria (nH > 1 suggests cooperative binding; nH < 1 indicates inhibitory artifacts).

Report confidence intervals (95%) and use Mann-Whitney U tests for nonparametric comparisons .

Basic: How can researchers validate the purity of mandelonitrile benzoate batches using orthogonal analytical methods?

Methodological Answer:

Combine:

- HPLC-DAD: Purity >98% (area normalization, 254 nm).

- Elemental Analysis: Match calculated vs. observed %C (69.7%), %H (4.6%), %N (5.8%).

- Thermogravimetric Analysis (TGA): <0.5% mass loss below 150°C indicates low solvent residues.

Cross-reference with certified reference standards (e.g., LGC Standards MM0278.00) .

Advanced: What biocatalytic approaches improve the scalability of mandelonitrile benzoate production?

Methodological Answer:

Engineer (R)-mandelonitrile oxidase (ChuaMOX) for industrial scalability via:

- Immobilization: Covalently bind enzymes to Eupergit® C250L beads for reuse (5 cycles, 80% activity retained).

- Fed-Batch Fermentation: Optimize induction timing (OD₆₀₀ = 0.6) and feed glucose at 0.1 g/L/h to sustain cell viability.

- In Situ Product Removal (ISPR): Use XAD-16 resin to adsorb mandelonitrile benzoate, minimizing product inhibition.

Monitor space-time yield (STY) and compare with traditional chemical synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.